![molecular formula C15H17N3OS B2505738 N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide CAS No. 1105221-95-1](/img/structure/B2505738.png)
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide is not directly mentioned in the provided papers. However, the papers discuss related benzamide derivatives with potential biological applications, which suggests that the compound may also possess interesting chemical and biological properties worth investigating. The synthesis and characterization of similar compounds have been reported, indicating a broader interest in benzamide derivatives in the field of drug chemistry .
Synthesis Analysis
The synthesis of related benzamide compounds involves the reaction of aminoflavone or antipyrine with aroyl isothiocyanate, followed by further chemical transformations. For instance, the reaction of 6-Aminoflavone with aroyl isothiocyanate and subsequent reaction with PCl5 in POCl3 medium leads to the formation of N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides from 4-aminophenazone showcases the versatility of benzamide derivatives and their synthesis routes .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are established using analytical and spectral data. Although the exact methods are not detailed in the abstracts, such analyses typically involve techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques help in determining the structure and confirming the identity of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are multi-step processes that require precise conditions, such as reflux temperature for the initial reaction and the use of PCl5 in POCl3 medium for subsequent transformations . The reactions lead to the formation of compounds with potential biological applications, indicating that the benzamide core structure is amenable to chemical modifications that can influence biological activity .
Physical and Chemical Properties Analysis
While the abstracts do not provide detailed information on the physical and chemical properties of the synthesized compounds, such properties are typically influenced by the molecular structure and substituents present in the compound. The presence of different functional groups can affect properties like solubility, melting point, and reactivity. The biological evaluation of these compounds against various enzymes suggests that they have the potential to interact with biological targets, which is an important aspect of their chemical properties .
科学的研究の応用
Synthesis and Characterization
- Catalyst-Free Synthesis : This compound's derivatives have been synthesized catalyst-free, exemplified by the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement, offering a rapid and mild approach to novel compounds (Liu et al., 2014).
- Spectral Characterization and Crystal Structure : Novel pyrazole derivatives, like 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, have been synthesized and characterized using various techniques, including X-ray crystallography, revealing important structural features (Kumara et al., 2018).
Biological Applications
- Antiviral Activity : Benzamide-based 5-aminopyrazoles and related derivatives have shown significant antiviral activities, particularly against the H5N1 influenza virus, highlighting their potential in antiviral drug development (Hebishy et al., 2020).
- Antimicrobial Applications : Derivatives have been studied for their antimicrobial activities, with some showing efficacy against various microbial strains, suggesting their use in coatings and printing inks for antimicrobial purposes (El‐Wahab et al., 2015).
Potential in Cancer Research
- Anticancer Activity : Some derivatives have been evaluated for their in-vitro anticancer activity, showing promise against various cancer cell lines, thereby indicating their potential as anticancer agents (Waghmare et al., 2013).
Additional Applications
- Diverse Synthetic Applications : Various derivatives have been synthesized with potential applications in different fields, such as the synthesis of substituted imidazo[1,5-a]pyrazines, which has implications in diverse chemical syntheses (Board et al., 2009).
- Synthesis of Novel Compounds : There's ongoing research in synthesizing new compounds from this class, which can lead to discovering new biological activities and applications (Yoshida et al., 2005).
特性
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-18-14(10-7-5-8-12(10)17-18)16-15(19)11-6-3-4-9-13(11)20-2/h3-4,6,9H,5,7-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUNRJLQTYCGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2505656.png)
![methyl 4-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2505658.png)
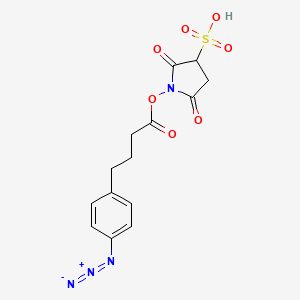
![N-allyl-N-[(5-bromothien-2-yl)methyl]-2-chloroacetamide](/img/structure/B2505661.png)

![Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate;hydrochloride](/img/structure/B2505665.png)
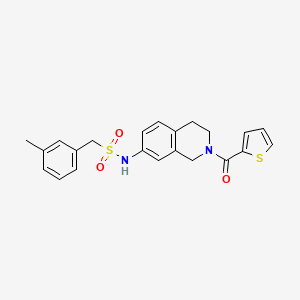
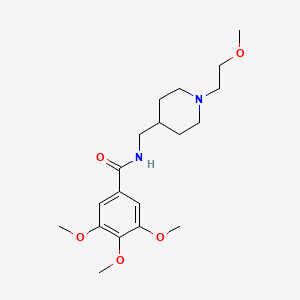
![3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B2505670.png)
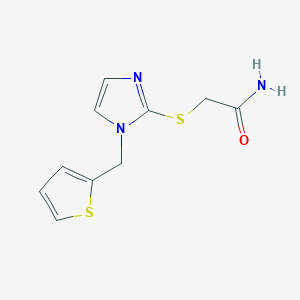
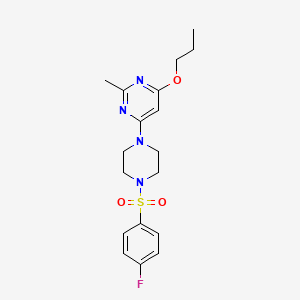
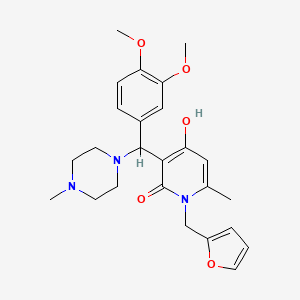
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2505677.png)
![N-butyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2505678.png)